(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone
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Overview
Description
(4-Fluorophenyl)[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]methanone is an organic compound belonging to the class of aryl-phenylketones These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]methanone typically involves the reaction of 4-fluorobenzoyl chloride with 2-pyridylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce an alcohol.
Scientific Research Applications
(4-Fluorophenyl)[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 1-(4-Fluorophenyl)-2-phenyl-ethanone
- 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Uniqueness
(4-Fluorophenyl)[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]methanone is unique due to its specific structural features, such as the presence of both a fluorophenyl and a pyridyl group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
648895-91-4 |
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Molecular Formula |
C22H26FN3O |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H26FN3O/c23-20-6-4-19(5-7-20)22(27)26-15-10-18(11-16-26)17-8-13-25(14-9-17)21-3-1-2-12-24-21/h1-7,12,17-18H,8-11,13-16H2 |
InChI Key |
XWTHMAPYQOERKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=N4 |
Origin of Product |
United States |
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